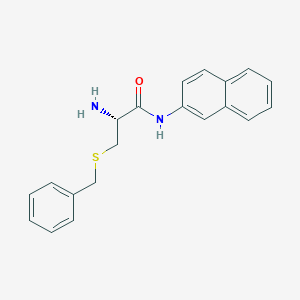

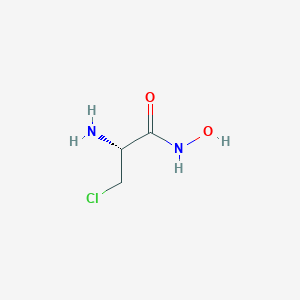

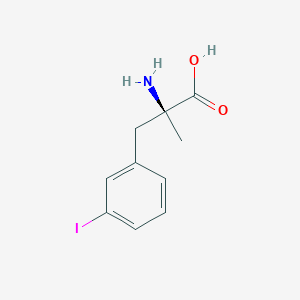

(S)-alpha-Methyl-3-Iodophenylalanine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This would typically include the compound’s chemical formula, its molecular weight, and possibly its structure. It might also include information on the compound’s appearance or any distinctive characteristics.

Synthesis Analysis

This would involve a detailed look at how the compound is synthesized. It could include the starting materials, the reaction conditions, and the yield of the reaction.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, possibly including its stereochemistry, its conformation, and any interesting structural features.Chemical Reactions Analysis

This would involve a discussion of the reactions that the compound undergoes. This could include its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.科学研究应用

Oncologic Imaging

(S)-alpha-Methyl-3-Iodophenylalanine has been studied for its application in oncologic imaging. A comparative study of structurally related iodinated amino acids, including (123)I-3-IMT, a derivative of (S)-alpha-Methyl-3-Iodophenylalanine, found that some of these compounds show promise for oncologic imaging outside the brain. The study highlighted the potential of these compounds in tumor uptake and biodistribution, with reduced renal accumulation compared to (123)I-3-IMT (Lahoutte et al., 2003).

Amino Acid Transport and Tumor Imaging

Research has also explored the use of amino acid analogs like (S)-alpha-Methyl-3-Iodophenylalanine in tumor imaging. A study demonstrated that preloading with amino acids increases the tumor accumulation and image contrast of 3-(123)I-Iodo-L-alpha-methyltyrosine (3-IMT), a compound related to (S)-alpha-Methyl-3-Iodophenylalanine. This suggests that amino acid preloading can enhance the effectiveness of these compounds in tumor imaging (Lahoutte et al., 2002).

Study of Amino Acid Derivatives

The structural studies and modifications of amino acids, including derivatives of (S)-alpha-Methyl-3-Iodophenylalanine, have been a subject of research. These studies have focused on understanding the interactions of these derivatives with various enzymes and transport systems, which has implications for their use in medical and biological applications (Simpson & Davidson, 1976).

Incorporation into Proteins for Structural Studies

There is research on the incorporation of halogenated phenylalanine derivatives, like (S)-alpha-Methyl-3-Iodophenylalanine, into proteins. This technique aids in structural studies of proteins using methods like X-ray crystallography, enhancing our understanding of protein structures and functions (Xie et al., 2004).

Development of Radiopharmaceuticals

(S)-alpha-Methyl-3-Iodophenylalanine has been explored in the development of radiopharmaceuticals for diagnostic and therapeutic applications in oncology. Studies have focused on synthesizing radioiodinated phenylalanine derivatives and evaluating their uptake in cancer cells, contributing to the advancement of cancer diagnosis and treatment (Vaidyanathan et al., 2011).

安全和危害

This would involve a discussion of any safety concerns associated with the compound, such as its toxicity, flammability, or reactivity.

未来方向

This would involve a discussion of potential future research directions. This could include potential applications of the compound, or areas where further research is needed.

属性

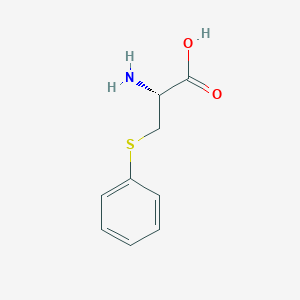

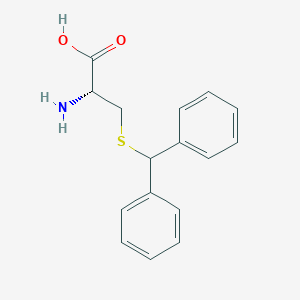

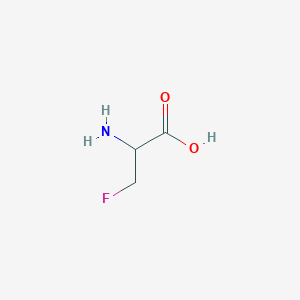

IUPAC Name |

(2S)-2-amino-3-(3-iodophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYLCZQGMUWCBV-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)I)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=CC=C1)I)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-alpha-Methyl-3-Iodophenylalanine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。